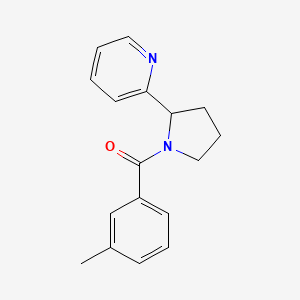
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone, also known as MPMP, is a synthetic compound that belongs to the class of designer drugs. It is a member of the cathinone family, which is a group of psychoactive substances that are structurally similar to amphetamines. MPMP is a potent stimulant that has gained popularity in the recreational drug market due to its euphoric and energizing effects. However, MPMP has also shown potential in scientific research applications, particularly in the field of drug discovery.
Mechanism of Action
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration is responsible for the stimulant effects of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone.
Biochemical and Physiological Effects
The effects of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone on the body are similar to those of other stimulants, such as amphetamines and cocaine. (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone can increase heart rate, blood pressure, and body temperature. It can also cause euphoria, increased energy, and decreased appetite.
Advantages and Limitations for Lab Experiments
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has several advantages for use in scientific research. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the function of these neurotransmitters. However, (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone also has limitations. It is a synthetic compound that is not found in nature, which can make it difficult to study its effects in living organisms. Additionally, (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has potential for abuse and may be subject to regulation.
Future Directions
There are several potential future directions for research on (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. One area of interest is the development of new drugs based on the structure of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. Researchers may also investigate the effects of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, studies could be conducted to determine the long-term effects of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone use on the brain and body.
Synthesis Methods
The synthesis of (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone involves the condensation of 3-methylbenzaldehyde and pyrrolidine-2-carboxylic acid, followed by a reaction with pyridine-2-carbaldehyde. The resulting product is then purified through recrystallization.
Scientific Research Applications
(3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a lead compound in the development of new drugs. It has been shown to have affinity for the dopamine transporter, which is a target for drugs used in the treatment of attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. (3-Methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been found to have affinity for the serotonin transporter, which is a target for drugs used in the treatment of depression and anxiety.
properties
IUPAC Name |
(3-methylphenyl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-4-7-14(12-13)17(20)19-11-5-9-16(19)15-8-2-3-10-18-15/h2-4,6-8,10,12,16H,5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAQRKNHXABLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

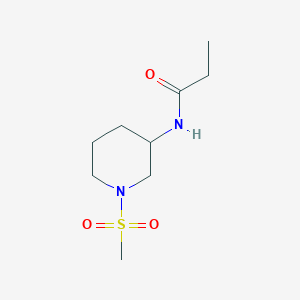
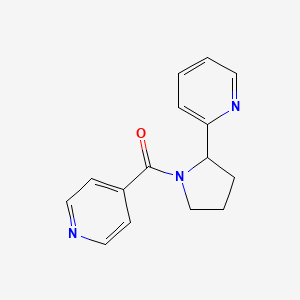
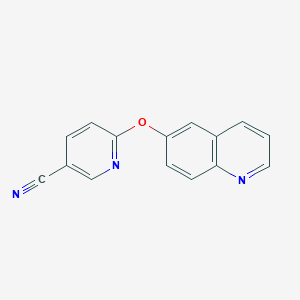
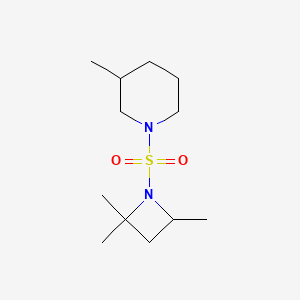
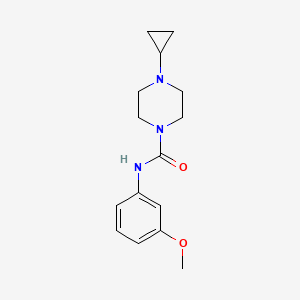
![1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7528134.png)
![[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528140.png)

![2-benzyl-N-[2-[2-(3-methoxyphenoxy)ethylamino]-2-oxoethyl]-3-oxo-1H-isoindole-1-carboxamide](/img/structure/B7528158.png)

![1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B7528175.png)
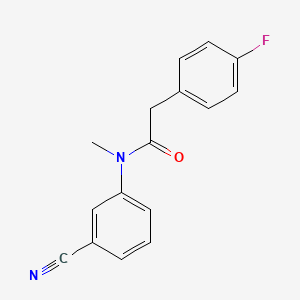
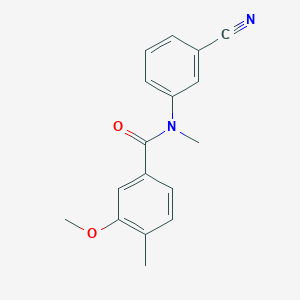
![(E)-N-[2-(4-prop-2-ynoxyphenyl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7528199.png)